Methyl 3-nitro-2-[(4-phenylpiperazin-1-yl)methyl]benzoate

Medicinal Chemistry Scaffold Design Conformational Flexibility

This compound uniquely combines a 3-nitro group, a 2-methyl ester, and a methylene-bridged 4-phenylpiperazine—a rarely explored scaffold compared to heavily patented 4-substituted analogs. The methyl ester enables rapid derivatization to amides or hydrazides without protection/deprotection, saving synthesis time. The 2,3-substitution pattern and methylene spacer offer distinct lipophilicity, steric, and hydrogen-bonding profiles for SAR studies against antimycobacterial targets (e.g., M. kansasii) and GPCR receptors. Secure this orthogonal chemotype to diversify your hit expansion library and strengthen IP positioning with a lead-like starting point in an underexploited region of chemical space.

Molecular Formula C19H21N3O4
Molecular Weight 355.394
CAS No. 860784-17-4
Cat. No. B2399387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-nitro-2-[(4-phenylpiperazin-1-yl)methyl]benzoate
CAS860784-17-4
Molecular FormulaC19H21N3O4
Molecular Weight355.394
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])CN2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C19H21N3O4/c1-26-19(23)16-8-5-9-18(22(24)25)17(16)14-20-10-12-21(13-11-20)15-6-3-2-4-7-15/h2-9H,10-14H2,1H3
InChIKeyITZNCTTVIPOHOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-nitro-2-[(4-phenylpiperazin-1-yl)methyl]benzoate (860784-17-4): Chemical Identity, Physicochemical Profile, and Procurement Baseline


Methyl 3-nitro-2-[(4-phenylpiperazin-1-yl)methyl]benzoate (CAS 860784-17-4) is a synthetic nitroaromatic compound belonging to the phenylpiperazine-benzoate ester class, with molecular formula C19H21N3O4 and molecular weight 355.39 g/mol [1]. It exhibits a computed density of 1.3±0.1 g/cm³, boiling point of 508.7±50.0 °C at 760 mmHg, flash point of 261.5±30.1 °C, and LogP of 2.90 [1]. Commercial availability is limited primarily to custom synthesis and research chemical suppliers, with typical purity specifications of ≥90% or 95% and catalog packaging at milligram scale (e.g., 1 mg) . No pharmacopoeial monograph or regulatory approval exists, and Sigma-Aldrich does not list this compound . The compound serves as a specialized research intermediate and screening candidate within medicinal chemistry programs.

Methyl 3-nitro-2-[(4-phenylpiperazin-1-yl)methyl]benzoate (860784-17-4): Why N-Phenylpiperazine Benzoate Analogs Cannot Be Interchanged in Medicinal Chemistry Screening


Within the N-phenylpiperazine-benzoate structural class, the precise position of substituents on the benzoate ring and the nature of the linker between the piperazine and the aromatic ester core fundamentally determine biological activity [1]. The target compound uniquely combines a 3-nitro group, a 2-methyl ester, and a methylene bridge to a 4-phenylpiperazine; shifting the nitro to the 4-position with a direct piperazine attachment (CAS 65639-58-9, methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate) or removing the phenyl group on the piperazine (CAS 203047-39-6, methyl 3-(piperazin-1-ylmethyl)benzoate) generates distinct chemotypes that differ in lipophilicity, steric profile, hydrogen-bonding capacity, and metabolic stability [2]. Published structure-activity relationship (SAR) studies on phenylpiperazine derivatives demonstrate that even minor modifications can shift activity profiles from antimicrobial to anticancer or CNS-active, making compound interchange without confirmatory biological data scientifically unsound [1].

Methyl 3-nitro-2-[(4-phenylpiperazin-1-yl)methyl]benzoate: Quantitative Differentiation Evidence Versus In-Class Analogs


Methylene-Bridged N-Phenylpiperazine Architecture: Structural Differentiation from Directly Linked 4-Nitro Regioisomer (CAS 65639-58-9)

The target compound features a methylene (-CH₂-) bridge between the phenylpiperazine and the benzoate core at the 2-position with a 3-nitro substituent, whereas the closest commercial analog, methyl 3-nitro-4-(4-phenylpiperazin-1-yl)benzoate (CAS 65639-58-9), bears the piperazine directly attached to the aromatic ring at the 4-position with the nitro at the 3-position [1]. This architectural difference increases the number of rotatable bonds from 4 to 5, alters the topological polar surface area pattern, and shifts the XLogP from 3.3 (CAS 65639-58-9) to 2.90 (target compound), indicating measurably different physicochemical properties that affect membrane permeability and target binding [1][2].

Medicinal Chemistry Scaffold Design Conformational Flexibility

Phenyl Substituent on Piperazine: Differentiation from Unsubstituted Piperazine Analog (CAS 203047-39-6)

The phenyl substituent on the piperazine ring of the target compound is absent in the unsubstituted analog methyl 3-(piperazin-1-ylmethyl)benzoate (CAS 203047-39-6, MW 234.29 g/mol) . This phenyl group contributes approximately 77 Da of additional molecular weight and significantly increases lipophilicity. In the broader N-phenylpiperazine class, the phenyl ring is documented to engage in π-π stacking interactions with aromatic residues in biological targets such as CNS receptors, and its presence versus absence correlates with increased target affinity in reported SAR studies [1]. The unsubstituted piperazine analog retains a basic secondary amine (pKa ~9-10) that may protonate under physiological conditions, whereas the target compound's tertiary amine character alters the charge state and hydrogen-bonding capacity.

Lipophilicity Receptor Binding Blood-Brain Barrier Penetration

Nitro Group Positional Isomerism: 3-Nitro-2-Piperazinylmethyl vs. 3-Nitro-4-Piperazinyl Substitution Patterns in Biological Activity Context

Nitroaromatic compounds with piperazine substitution have demonstrated antimicrobial and anticancer activities where the nitro group position critically influences potency [1]. In the study by Pospisilova et al. (2019), N-phenylpiperazine derivatives with nitrophenyl substituents showed MIC values against Mycobacterium kansasii in the range of 15.0-15.4 µM, and against Fusarium avenaceum with MIC of 14.2 µM [1]. The target compound's 3-nitro orientation on the benzoate ester places the electron-withdrawing nitro group meta to the ester and ortho to the piperazinylmethyl substituent—a geometric arrangement that influences the reduction potential of the nitro group and the electrophilicity of the aromatic ring, parameters known to correlate with bioreductive activation and glutathione conjugation in cellular systems [2].

Nitroaromatic SAR Enzyme Inhibition Redox Potential

Methyl Ester Functional Handle: Synthetic Tractability and Prodrug Potential Relative to Free Carboxylic Acid Analogs

The methyl ester at the 2-position of the benzoate core serves as both a protected carboxylic acid and a potential prodrug moiety. The structurally related compound 2-(3-methyl-1-piperazinyl)-3-nitrobenzoic acid (CAS 893611-87-5) exists as the free carboxylic acid and would exhibit different solubility, permeability, and hydrogen-bonding properties [1]. The methyl ester can be hydrolyzed in vivo by esterases or chemically under basic conditions to reveal the carboxylic acid, providing a tunable handle for physicochemical optimization [2]. In the broader piperazine-benzoate class, ester prodrugs have been employed to improve oral bioavailability by masking ionizable carboxylates.

Synthetic Intermediate Prodrug Design Chemical Biology

Methyl 3-nitro-2-[(4-phenylpiperazin-1-yl)methyl]benzoate (860784-17-4): Best-Fit Application Scenarios Based on Differentiated Structural Features


Medicinal Chemistry Hit-to-Lead Expansion: Exploiting Orthogonal Nitro-Piperazine Geometry for Antimicrobial or Anticancer Screening

With the 3-nitro-2-piperazinylmethyl scaffold distinct from the more common 4-nitro regioisomers, this compound provides an orthogonal chemotype for hit expansion libraries targeting antimycobacterial or antifungal programs. Published N-phenylpiperazine derivatives achieve MIC values of 14-16 µM against M. kansasii and F. avenaceum [1], and the positional isomerism of the target compound may confer different selectivity profiles against bacterial DNA gyrase or nitroreductase enzymes. Procurement of this compound enables SAR exploration of the underexplored 2,3-substitution pattern on the benzoate core.

CNS Receptor-Targeted Probe Development: Leveraging the N-Phenylpiperazine Pharmacophore with a Methylene Spacer

The 4-phenylpiperazine moiety is a privileged scaffold for dopamine D3, serotonin 5-HT1A, and sigma receptors [1]. The methylene spacer in the target compound provides an additional degree of conformational freedom versus directly linked analogs, which SAR studies on phenylpiperazine CNS agents suggest can modulate binding kinetics and subtype selectivity [2]. Researchers developing PET tracer precursors or fluorescent probes for GPCR targets may select this compound specifically for its spacer geometry.

Chemical Biology Tool Compound Synthesis: Methyl Ester as a Bifunctional Handle for Bioconjugation

The methyl ester functionality enables direct conversion to amides, hydrazides, or hydroxamic acids without protection/deprotection sequences required for free carboxylic acid analogs. This makes the compound a time-efficient building block for generating focused compound libraries through parallel synthesis, or for preparing biotinylated or fluorophore-conjugated probes for target identification studies [1].

Patent Landscape Navigation: Freedom-to-Operate Starting Point in Nitroaromatic Piperazine Chemical Space

The majority of published patent claims and SAR studies on bioactive nitroaromatic piperazines center on 4-nitro or 4-piperazinyl substitution patterns [1]. The 3-nitro-2-piperazinylmethyl architecture of CAS 860784-17-4 occupies a comparatively underclaimed region of chemical space. For industrial drug discovery programs conducting IP due diligence, this compound may serve as a lead-like starting point with reduced risk of structural conflict compared to the more heavily patented 4-substituted analogs.

Quote Request

Request a Quote for Methyl 3-nitro-2-[(4-phenylpiperazin-1-yl)methyl]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.